molecular formula C16H12ClN3O B11582961 (3-chlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone

(3-chlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)methanone

Cat. No.: B11582961
M. Wt: 297.74 g/mol
InChI Key: FBXMCSUZBZNVBL-UHFFFAOYSA-N
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Description

(3-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE is a complex organic compound that features a combination of a chlorophenyl group and an imidazobenzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzoyl chloride with 2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure the desired product formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, (3-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]pyridine-1-yl)methanone
  • (3-Chlorophenyl)(2,3-dihydro-1H-imidazo[1,2-a]benzothiazole-1-yl)methanone

Uniqueness

(3-CHLOROPHENYL)(2,3-DIHYDRO-1H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOL-1-YL)METHANONE is unique due to its specific combination of a chlorophenyl group and an imidazobenzimidazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

(3-chlorophenyl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone

InChI

InChI=1S/C16H12ClN3O/c17-12-5-3-4-11(10-12)15(21)20-9-8-19-14-7-2-1-6-13(14)18-16(19)20/h1-7,10H,8-9H2

InChI Key

FBXMCSUZBZNVBL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=CC(=CC=C4)Cl

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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